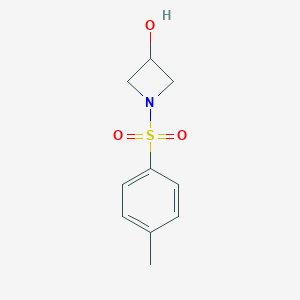

1-Tosylazetidin-3-OL

Description

The Azetidine (B1206935) Scaffold: A Unique Four-Membered Heterocycle in Chemical Biology

The azetidine scaffold is a four-membered saturated heterocycle containing one nitrogen atom. encyclopedia.pubnih.gov Its structure is characterized by considerable ring strain, which dictates its reactivity. encyclopedia.puborganic-chemistry.org However, the azetidine ring is notably more stable than its three-membered counterpart, the aziridine (B145994), which allows for easier handling while still possessing unique reactivity that can be harnessed under specific reaction conditions. encyclopedia.puborganic-chemistry.org

In the realm of medicinal chemistry, the azetidine motif is increasingly recognized as a valuable component in drug design. nih.gov Its incorporation into a molecule can impart a degree of conformational rigidity, which is a desirable trait for enhancing binding affinity to biological targets. nih.gov By pre-organizing the spatial orientation of molecular fragments, the entropic penalty of binding can be reduced. nih.gov Furthermore, the polar nature of the nitrogen-containing ring can improve the physicochemical properties of a drug candidate. Consequently, the azetidine ring is found in a variety of biologically active compounds, including antihypertensive drugs like Azelnidipine. nih.govwikipedia.org

The utility of azetidines extends to their role as building blocks for more complex structures. wikipedia.org Their inherent strain can be a driving force for ring-opening reactions, providing access to functionalized acyclic amines. Conversely, the intact ring can serve as a rigid core for the attachment of various substituents at different positions, leading to a diverse array of molecular shapes and functionalities. This versatility has made azetidine derivatives, including azetidine carboxylic acids, important scaffolds in the development of new pharmaceuticals. nih.govwikipedia.org

Table 1: Comparison of Small Nitrogen Heterocycles

| Feature | Aziridine | Azetidine | Pyrrolidine |

|---|---|---|---|

| Ring Size | 3-membered | 4-membered | 5-membered |

| Relative Stability | Low | Moderate | High |

| Ring Strain (kcal/mol) | ~27 | ~25.5 | ~6 |

| Reactivity | High | Moderate-High | Low |

The Role of the Tosyl Protecting Group in Azetidine Chemistry

The tosyl group (Ts), an abbreviation for p-toluenesulfonyl, is a widely used protecting group in organic synthesis, particularly for amines. researchgate.net It is derived from p-toluenesulfonyl chloride (TsCl). researchgate.net In the context of azetidine chemistry, the tosyl group is typically attached to the nitrogen atom of the ring.

The primary function of the tosyl group is to protect the nitrogen atom from unwanted reactions. researchgate.net The nitrogen in an unprotected azetidine is basic and nucleophilic, which could lead to side reactions under many synthetic conditions. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the azetidine nitrogen, rendering it inert to many reagents.

Furthermore, the tosyl group serves as an activating group. By withdrawing electron density, it can influence the reactivity of the azetidine ring. This electronic effect is crucial for controlling the outcome of subsequent chemical transformations on the ring system. The introduction of the tosyl group is a straightforward process, often achieved by reacting the azetidine with tosyl chloride in the presence of a base. researchgate.net Its removal, or deprotection, can also be accomplished under specific conditions, allowing for the restoration of the NH functionality when desired.

Table 2: Key Features of the Tosyl Protecting Group

| Feature | Description |

|---|---|

| Chemical Formula | -SO₂-C₆H₄-CH₃ |

| Introduction Reagent | p-Toluenesulfonyl chloride (TsCl) |

| Function | Protects amines by reducing nucleophilicity and basicity. researchgate.net |

| Stability | Stable to a wide range of reaction conditions. |

| Removal | Can be cleaved under specific reductive or acidic conditions. |

1-Tosylazetidin-3-OL as a Pivotal Intermediate in Advanced Organic Synthesis

This compound is a bifunctional molecule that combines the structural features of a tosyl-protected azetidine ring with a hydroxyl group at the 3-position. This specific arrangement of functional groups makes it an exceptionally valuable building block for the synthesis of more complex, highly functionalized azetidine derivatives.

The true synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. The tosyl-protected nitrogen is stable, allowing for a wide range of chemical transformations to be performed on the hydroxyl group without affecting the ring's core structure. The hydroxyl group itself is a versatile handle for introducing a variety of other functionalities.

A prime example of its application is in nucleophilic substitution reactions. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which can then be displaced by various nucleophiles to introduce new substituents at the 3-position. Alternatively, the Mitsunobu reaction offers a powerful method for directly converting the alcohol into other functional groups, such as esters, ethers, and azides, with a predictable inversion of stereochemistry. encyclopedia.pubnih.govorganic-chemistry.orgresearchgate.net This reaction typically involves the use of a phosphine, like triphenylphosphine (B44618), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). encyclopedia.pubnih.govresearchgate.net The ability to install nitrogen-containing groups, like azides (which can be subsequently reduced to amines), makes this a key strategy for synthesizing 3-aminoazetidine derivatives, which are important pharmacophores.

The strategic importance of this compound is therefore clear: it serves as a readily available, stable, and versatile starting material. From this single intermediate, a multitude of diverse 3-substituted azetidines can be generated through well-established synthetic methodologies. This capacity to rapidly build molecular complexity makes it a pivotal intermediate in discovery programs aimed at developing new azetidine-based therapeutic agents, such as kinase inhibitors. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5,9,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXKSMNNDKYNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Tosylazetidin 3 Ol and Analogous Azetidine Derivatives

General Strategies for Azetidine (B1206935) Ring Construction

The synthesis of azetidines, including functionalized derivatives like 1-tosylazetidin-3-ol, is a significant area of research due to their prevalence in biologically active compounds and their utility as synthetic intermediates. rsc.orgnih.govmagtech.com.cnfrontiersin.org The development of robust synthetic routes is crucial for accessing these strained heterocyclic systems. nih.govfrontiersin.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond. A prominent method is the intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group on a γ-carbon. nih.govfrontiersin.orgresearchgate.net

A notable advancement is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This method provides a regioselective route to 3-hydroxyazetidines. For instance, the reaction of a cis-3,4-epoxy amine in the presence of a catalytic amount of lanthanum(III) trifluoromethanesulfonate (B1224126) in a solvent like 1,2-dichloroethane (B1671644) (DCE) yields the corresponding azetidin-3-ol (B1332694). nih.govfrontiersin.org This approach is significant as it offers an alternative to the more common methods that rely on halo- or sulfonate-leaving groups. nih.govfrontiersin.org

Another powerful intramolecular strategy is the Michael addition. thieme-connect.com Enantiopure 2-cyano azetidines can be prepared from β-amino alcohols via a key 4-exo-tet ring closure, which proceeds through the intramolecular Michael addition of a lithiated α-amino nitrile. thieme-connect.com

Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also emerged as a modern and powerful tool for azetidine synthesis. rsc.orgorganic-chemistry.org This method allows for the cyclization of substrates containing a picolinamide (B142947) (PA) protecting group, enabling the formation of the azetidine ring from an aliphatic amine chain. rsc.orgorganic-chemistry.org

| Starting Material Type | Key Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| cis-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxyazetidine | nih.govfrontiersin.org |

| Enamino ester (from β-amino alcohol) | LiHMDS | 2-Cyanoazetidine | thieme-connect.com |

| Picolinamide-protected amine | Palladium catalyst | Functionalized azetidine | rsc.orgorganic-chemistry.org |

| N-Tosyl-3-halo-3-butenylamine | Ullmann-type coupling | 2-Alkylideneazetidine | organic-chemistry.org |

Nucleophilic Substitution Reactions in Azetidine Synthesis

Direct nucleophilic substitution remains a fundamental and widely used method for constructing the azetidine ring. researchgate.net The most common approach involves the double alkylation of a primary amine with a 1,3-dihalide or a related substrate with two leaving groups at the 1- and 3-positions. organic-chemistry.org A straightforward synthesis utilizes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Microwave-assisted cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium also provides an efficient route to azetidines. organic-chemistry.org

The nucleophilicity of the amine and the nature of the leaving groups are critical factors for the success of these reactions. The formation of the strained four-membered ring via intermolecular substitution can be challenging, but intramolecular variants are generally more favorable. researchgate.net The ring-opening of activated aziridines by nucleophiles, followed by subsequent cyclization steps, can also lead to azetidine structures. organic-chemistry.org

Cycloaddition Reactions Leading to Azetidines

Cycloaddition reactions offer a powerful and convergent strategy for assembling the azetidine core, often in a single step with high stereocontrol. The most prominent of these is the [2+2] cycloaddition. rsc.org

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, directly yields an azetidine. rsc.orgresearchgate.net Recent advancements have enabled this reaction using visible light and an iridium photocatalyst, reacting oximes with olefins to generate highly functionalized azetidines. rsc.orgchemrxiv.org This method is valued for its operational simplicity and tolerance of various functional groups. chemrxiv.org

While not a direct synthesis of azetidines, the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a major route to β-lactams (azetidin-2-ones). mdpi.com These β-lactams are crucial intermediates that can be subsequently reduced to the corresponding azetidines. The reaction often proceeds by generating the ketene in situ from an acyl chloride and a tertiary amine. mdpi.com The stereochemical outcome, particularly the formation of cis- or trans-β-lactams, can be influenced by reaction conditions and the nature of the substituents. mdpi.com

| Reaction Name | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Aza Paternò–Büchi | Imine + Alkene | Azetidine | Photochemical reaction, can be catalyzed by visible light. | rsc.orgresearchgate.netchemrxiv.org |

| Staudinger Synthesis | Ketene + Imine | Azetidin-2-one (β-Lactam) | Convergent route to β-lactams, which are precursors to azetidines. | mdpi.com |

| [3+1] Cycloaddition | 5-Oxazaphosphole + Isocyanate | 1-Azetine | Leads to unsaturated azetine precursors. | nih.gov |

Ring Expansion and Contraction Strategies

Manipulating the size of existing rings provides another avenue to azetidines. Both ring expansion from three-membered rings and ring contraction from five-membered rings are viable, albeit often challenging, strategies. rsc.org

Ring Contraction: A robust method for synthesizing N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.orgacs.orgnih.gov This one-pot reaction is initiated by the nucleophilic addition of an alcohol, phenol, or aniline (B41778) to the carbonyl group of the pyrrolidinone. acs.orgnih.gov This leads to ring opening, followed by an intramolecular SN2 cyclization where the newly formed amide anion displaces the α-bromide, resulting in a contracted, α-carbonylated N-sulfonylazetidine. rsc.orgacs.org

Ring Expansion: The expansion of aziridines to azetidines is a synthetically attractive but less common method. acs.orgresearchgate.net One approach involves the reaction of N-tosylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation. organic-chemistry.org Another strategy employs the ring expansion of propargylic aziridines. This involves a regioselective nucleophilic diborylalkylation to open the aziridine (B145994) ring, followed by a gold-catalyzed 4-exo-dig cyclization to form a (Z)-alkylidene azetidine. acs.org

Reduction of Azetidinones and β-Lactams

The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a classical and effective method for obtaining the corresponding azetidines. magtech.com.cnrsc.org Given the wide availability of synthetic methods for β-lactams, such as the Staudinger cycloaddition, this two-step sequence is a powerful route to functionalized azetidines. mdpi.comacs.org

Hydroalane reagents, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄), are commonly employed for this transformation. nih.govacs.org The choice of reducing agent can be critical to avoid over-reduction or cleavage of other functional groups present in the molecule. This method has been instrumental in preparing a variety of substituted azetidines from their readily accessible lactam precursors. acs.org For example, enantiopure β-lactams can be reduced to provide access to chiral azetidines. thieme-connect.com

C-H Activation and Coupling Reactions

Modern synthetic chemistry has increasingly turned to C-H activation and functionalization as a means to construct complex molecules efficiently. This approach has been successfully applied to the synthesis of azetidines. rsc.orgrsc.org

Palladium-catalyzed intramolecular C(sp³)–H amination is a significant development in this area. rsc.org This reaction can form azetidines from suitable amine substrates, often using a directing group to guide the metallation to a specific γ-C-H bond. rsc.orgrsc.org For example, Gaunt and co-workers developed a method using a benziodoxole tosylate as an oxidant, where reductive elimination from a Pd(IV) intermediate forms the azetidine ring. rsc.org This strategy showcases high functional group tolerance. rsc.org

More recently, a modular strategy combining C-H activation with decarboxylative cross-coupling has been described for the enantioselective synthesis of vicinally functionalized azetidines starting from simple carboxylic acid building blocks. nih.gov Such methods allow for the late-stage functionalization and diversification of the azetidine scaffold, which is highly valuable in medicinal chemistry. nih.govchemrxiv.org

Table of Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound/Functionalized Azetidine |

| Azetidine | Parent Heterocycle |

| Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) | Catalyst |

| 1,2-dichloroethane (DCE) | Solvent |

| 2-Cyanoazetidine | Azetidine Derivative |

| β-amino alcohol | Starting Material |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | Base |

| Picolinamide (PA) | Directing/Protecting Group |

| 2-Alkylideneazetidine | Azetidine Derivative |

| 1,3-dihalide | Starting Material |

| bis-triflate | Starting Material |

| Aziridine | Starting Material/Related Heterocycle |

| Imine | Reactant |

| Alkene | Reactant |

| Oxime | Reactant |

| Iridium photocatalyst | Catalyst |

| Azetidin-2-one (β-Lactam) | Intermediate/Precursor |

| Ketene | Reactant |

| Acyl chloride | Ketene Precursor |

| 1-Azetine | Unsaturated Azetidine Derivative |

| Pyrrolidinone | Ring Contraction Precursor |

| α-bromo N-sulfonylpyrrolidinone | Ring Contraction Precursor |

| α-carbonylated N-sulfonylazetidine | Product |

| Dimethylsulfoxonium methylide | Reagent |

| (Z)-Alkylidene azetidine | Product |

| Diisobutylaluminium hydride (DIBAL-H) | Reducing Agent |

| Lithium aluminum hydride (LiAlH₄) | Reducing Agent |

| Benziodoxole tosylate | Oxidant |

Photochemical Methods for Azetidine Synthesis

Photochemical reactions offer a powerful and often atom-economical approach for the construction of strained ring systems like azetidines. These methods utilize light energy to overcome the energetic barriers associated with forming four-membered rings. Two prominent photochemical strategies for synthesizing the azetidine core are the aza Paternò–Büchi reaction and the Norrish–Yang cyclization.

The aza Paternò–Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene. rsc.orgnih.govwikipedia.orgresearchgate.net Upon photoexcitation, typically with UV light, the imine component reacts with a ground-state alkene to form the azetidine ring. nih.gov This reaction is considered one of the most direct strategies for accessing functionalized azetidines. rsc.orgwikipedia.orgresearchgate.net However, it faces challenges such as competing E/Z isomerization of the imine upon excitation. rsc.org To circumvent this, many successful examples employ cyclic imines or imine equivalents that are constrained from isomerizing. rsc.org Recent advancements have focused on using visible-light photocatalysis, which allows for milder reaction conditions and expands the substrate scope. nih.govresearchgate.net For instance, visible-light-mediated triplet energy transfer has been successfully applied to both intermolecular and intramolecular aza Paternò–Büchi reactions, yielding functionalized and bicyclic azetidines, respectively. nih.govresearchgate.net

Another significant photochemical route is the Norrish–Yang cyclization . This intramolecular reaction typically involves the photocyclization of α-aminoacetophenones. google.com The mechanism proceeds via a 1,5-hydrogen atom abstraction from the aminoalkyl side chain by the excited ketone, leading to a 1,4-biradical intermediate which then cyclizes to form an azetidinol. google.com This "build and release" strategy forges the strained azetidine ring, which can then be further functionalized. google.com The choice of protecting group on the nitrogen atom has been found to be critical for the efficiency of both the cyclization and any subsequent ring-opening reactions. google.com

These photochemical methods provide a versatile toolkit for accessing the core azetidine scaffold, which can then be further elaborated to target specific derivatives like this compound.

Specific Synthetic Routes to this compound

Direct N-Tosyl-Protection of Azetidin-3-OL

The most direct route to this compound involves the selective N-tosylation of the parent compound, Azetidin-3-ol. This transformation requires the reaction of the secondary amine in Azetidin-3-ol with a tosylating agent, most commonly p-toluenesulfonyl chloride (TsCl), in the presence of a base.

The general procedure involves dissolving Azetidin-3-ol (or its hydrochloride salt, which would require additional base to neutralize the HCl) in a suitable solvent. A base, such as triethylamine (B128534) or pyridine, is added to scavenge the hydrochloric acid byproduct generated during the reaction. chemicalbook.com The reaction is typically performed at reduced temperatures, such as 0 °C, during the addition of TsCl to control the exothermic reaction, and then allowed to warm to room temperature. chemicalbook.com An analogous one-pot procedure for the synthesis of N-tosyl aziridines from 2-amino alcohols uses potassium carbonate as the base in acetonitrile (B52724) or a biphasic system of potassium hydroxide (B78521) in water/dichloromethane (B109758). nih.gov These conditions could potentially be adapted for the tosylation of Azetidin-3-ol.

A key challenge in this approach is achieving chemoselectivity. Azetidin-3-ol possesses two nucleophilic sites: the secondary amine and the secondary alcohol. While the amine is generally more nucleophilic than the alcohol, over-tosylation to form the N,O-bis-tosylated product is a potential side reaction. Careful control of stoichiometry and reaction conditions is crucial. In some cases, the N-tosylation can be followed by an in-situ cyclization if the starting material is a 1,3-amino alcohol derivative, where the tosylation of the alcohol precedes a base-mediated ring closure. google.com

Table 1: General Conditions for N-Tosylation of Amino Alcohols

| Tosylating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Triethylamine (TEA) / Pyridine | Dichloromethane (DCM) / Toluene | 0 °C to Room Temp |

| p-Toluenesulfonyl chloride (TsCl) | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | Room Temp |

| p-Toluenesulfonyl chloride (TsCl) | Potassium Hydroxide (KOH) | Water / Dichloromethane | Room Temp |

Synthesis via β-Lactam Precursors

An alternative synthetic strategy towards this compound utilizes β-lactams (azetidin-2-ones) as versatile intermediates. This multi-step approach involves the initial construction of a suitably functionalized β-lactam ring, followed by reduction of the C-2 carbonyl group.

A common method for forming the β-lactam ring is the Staudinger [2+2] cycloaddition of a ketene with an imine. google.com To obtain the necessary functionality for conversion to this compound, one could start with an imine derived from a primary amine bearing a tosyl group (or a group that can be later converted to tosyl) and a ketene bearing a protected hydroxyl group, such as an acetoxyketene. The cycloaddition of acetoxyketene with an N-tosylimine would yield a 3-acetoxy-1-tosylazetidin-2-one. nih.gov

The subsequent steps would involve:

Hydrolysis of the Ester: The 3-acetoxy group can be hydrolyzed under mild conditions to afford the 3-hydroxy-1-tosylazetidin-2-one. nih.gov

Reduction of the Lactam Carbonyl: The final and most crucial step is the reduction of the C-2 amide carbonyl to a methylene (B1212753) group (CH₂). This is a challenging transformation, as lactams are generally less reactive than esters or ketones. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for the reduction of amides and carboxylic acids. libretexts.orgresearchgate.net The conditions must be carefully selected to avoid the reduction of the tosyl group or cleavage of the strained azetidine ring.

An alternative within this pathway could involve starting with an azetidin-2-one-4-carboxylic acid derivative. The carboxylic acid could be reduced to a primary alcohol, followed by manipulation of the C-3 position. For example, azetidin-2,3-diones can be selectively reacted at the C-3 keto group, which can then be reduced to a hydroxyl group. researchgate.net Subsequent reduction of the C-2 lactam carbonyl would complete the synthesis of the azetidin-3-ol core.

Derivations from Propargylic Alcohols

Syntheses commencing from propargylic starting materials provide another pathway to the this compound scaffold. A key strategy involves the intramolecular cyclization of a suitably functionalized propargylic amine.

One such approach leads to the formation of N-sulfonyl-azetidin-3-ones, which are direct precursors to the target alcohol. nih.gov The synthesis begins with a chiral propargyl amine, which is then protected with a sulfonyl group, such as a t-butanesulfonyl or tosyl group, to form an N-propargylsulfonamide. nih.gov This precursor undergoes a gold-catalyzed intermolecular oxidation and subsequent intramolecular cyclization. The gold catalyst activates the alkyne, which is then oxidized (e.g., by an N-oxide) to form a reactive α-oxo gold carbene intermediate. This intermediate undergoes an intramolecular N-H insertion to yield the N-sulfonyl-azetidin-3-one. nih.gov

The final step is the stereoselective reduction of the C-3 ketone to the corresponding secondary alcohol. This can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). The approach of the hydride reagent can be influenced by the substituents on the azetidine ring, potentially allowing for diastereoselective reduction.

Table 2: Synthesis of this compound via Propargylic Precursor

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Sulfonylation | Propargyl amine, TsCl, Base | N-Propargyltosylamide |

| 2 | Oxidative Cyclization | Gold catalyst (e.g., Et₃PAuNTf₂), Oxidant (e.g., 8-ethylquinoline (B27807) N-oxide) | 1-Tosylazetidin-3-one (B52371) |

| 3 | Ketone Reduction | Sodium borohydride (NaBH₄) | This compound |

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

Chiral Auxiliary-Mediated Approaches

The synthesis of enantiomerically pure or enriched derivatives of this compound can be achieved by employing chiral auxiliaries. A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction, after which it can be removed. wikipedia.orgresearchgate.net This strategy is particularly effective for creating stereocenters adjacent to a carbonyl group, which can then be converted to the desired alcohol functionality.

A prominent example of this methodology utilizes Evans-type oxazolidinone auxiliaries. wikipedia.orgcolab.ws The synthesis would begin by acylating a chiral oxazolidinone, for instance, with bromoacetyl bromide. This creates an N-acyloxazolidinone which serves as a chiral scaffold. The α-carbon (the one bearing the bromine) can then be deprotonated with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a stereodefined enolate. williams.edu The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, directing the subsequent reaction with an electrophile to the opposite face with high diastereoselectivity. santiago-lab.com

To build a substituted azetidine precursor, this enolate could be reacted with an N-tosyl imine in a Mannich-type reaction. This would introduce the nitrogen and a substituent at what will become the C-4 position of the azetidine ring. Subsequent removal of the chiral auxiliary and intramolecular cyclization would yield a chiral, substituted N-tosyl-azetidin-2-one. Reduction of the ketone would then furnish the desired substituted this compound derivative.

Alternatively, the diastereoselective alkylation of the chiral enolate with a suitable electrophile can be performed. nih.gov For example, reaction with an allyl halide followed by further transformations could lead to the desired substituted 1,3-amino alcohol precursor needed for cyclization into the azetidine ring. Another well-regarded chiral auxiliary that functions on similar principles is Oppolzer's camphorsultam, which can be used to direct asymmetric Diels-Alder reactions or alkylations. scilit.comchemrxiv.org

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Aldol, Alkylation, and Mannich Reactions | High diastereoselectivity via chelation control, reliable and predictable stereochemical outcome. wikipedia.orgcolab.ws |

| Oppolzer's Camphorsultam | Asymmetric Diels-Alder, Alkylation, and Conjugate Additions | Derived from camphor, provides high stereocontrol due to steric blocking. chemrxiv.org |

| Pseudoephedrine | Asymmetric Alkylation | Forms a chiral enolate with high facial bias; easily removed. |

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

The quest for enantiomerically pure this compound has led to the exploration of both organocatalytic and metal-catalyzed asymmetric methods. These approaches aim to introduce chirality in a controlled manner, yielding a specific stereoisomer of the target molecule.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.netyoutube.comyoutube.comyoutube.com These catalysts can activate substrates in various ways, including through the formation of iminium ions or by acting as Brønsted acids or bases. mcgill.cathieme-connect.de While direct organocatalytic asymmetric synthesis of this compound is not extensively documented in readily available literature, the principles of organocatalysis are widely applied to the synthesis of chiral building blocks that could serve as precursors. For instance, organocatalytic kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is a viable strategy. researchgate.net

Metal-catalyzed reactions represent a cornerstone of asymmetric synthesis, offering high efficiency and selectivity. nih.govnih.gov Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. For the synthesis of chiral 3-hydroxyazetidines, metal-catalyzed hydrogenation of a suitable precursor, such as a 3-azetidinone, could be a potential route. The choice of metal and chiral ligand is crucial for achieving high enantioselectivity.

| Catalyst/Reagent | Substrate Type | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| RuCl2[(S)-BINAP] | Aromatic Ketones | (S)-BINAP | >95 | >98 | N/A |

| CBS Catalyst (Corey-Bakshi-Shibata) | Prochiral Ketones | (S)-Me-CBS | 90-99 | 90-99 | N/A |

| Rh(I)/Chiral Diphosphine | β-Keto Esters | (R,R)-Et-DuPhos | >90 | >95 | N/A |

Stereocontrol in Ring-Forming Reactions

Achieving the desired stereochemistry in the azetidine ring itself is a critical aspect of the synthesis. The stereochemical outcome of the ring-closure step is often influenced by the nature of the starting materials and the reaction conditions.

One of the classical and most direct methods for the synthesis of the this compound core involves the reaction of epichlorohydrin (B41342) with p-toluenesulfonamide (B41071) (tosylamide). This reaction proceeds via a nucleophilic attack of the sulfonamide on the epoxide, followed by an intramolecular cyclization. The stereochemistry of the starting epichlorohydrin directly translates to the stereochemistry of the resulting azetidin-3-ol. For example, using (R)-epichlorohydrin will lead to the formation of (R)-1-Tosylazetidin-3-OL.

The following table outlines a general procedure for this ring-forming reaction.

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (R)-Epichlorohydrin | p-Toluenesulfonamide, NaOH | Water/Ethanol | Reflux | ~70-80 | N/A |

| (S)-Epichlorohydrin | p-Toluenesulfonamide, K2CO3 | DMF | 80 | ~75 | N/A |

Mechanistic Investigations and Advanced Reactivity of 1 Tosylazetidin 3 Ol

Ring-Opening Reactions of the Azetidine (B1206935) Core

The reactivity of the 1-Tosylazetidin-3-OL core is dominated by reactions that relieve its inherent ring strain. rsc.org These transformations are often high-yielding and provide access to diverse molecular scaffolds.

Electrophilic and Nucleophilic Ring Cleavage Pathways

The azetidine ring can be opened through cleavage of its C-C or C-N bonds, initiated by either electrophilic or nucleophilic attack. Due to the polarization of the C-N bonds and the electron-withdrawing nature of the tosyl group, the carbon atoms of the azetidine ring are electrophilic and susceptible to attack by nucleophiles. youtube.com

Nucleophilic ring-opening is a common pathway for functionalizing azetidines. ambeed.com Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a C-N bond in an SN2-type reaction. libretexts.org The presence of the hydroxyl group at the C-3 position can also influence the reaction, potentially acting as an internal nucleophile under certain conditions. For instance, in the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which can then initiate intramolecular reactions.

Electrophilic activation of the azetidine is another key strategy. Lewis acids can coordinate to the nitrogen or oxygen atom, further polarizing the ring and making it more susceptible to nucleophilic attack. nih.gov Brønsted acids can protonate the nitrogen atom (after a deprotection step) or the hydroxyl group, which can also facilitate ring-opening. libretexts.org For example, acid-catalyzed processes can lead to the formation of a transient azetidinium ion, which is highly reactive towards nucleophiles.

Strain-Release Driven Transformations

The considerable ring strain of the azetidine ring is a primary driving force for its reactivity. rsc.org This strain energy can be harnessed in "strain-release" reactions to synthesize more complex molecules. researchgate.netsemanticscholar.org These transformations often proceed under relatively mild conditions and can lead to the formation of larger, more stable ring systems or functionalized acyclic compounds.

An example of a strain-release driven transformation is the reaction of azetidines with organometallic reagents or other nucleophiles that lead to ring-opening. researchgate.net The relief of the approximately 25 kcal/mol of strain energy associated with the four-membered ring provides a strong thermodynamic driving force for these reactions. This principle has been applied in various synthetic strategies, including the homologation of boronic esters with azetidines. acs.org

Regioselectivity and Stereospecificity of Ring Opening

The regioselectivity of ring-opening reactions of unsymmetrically substituted azetidines like this compound is influenced by a combination of steric and electronic factors. In nucleophilic ring-opening reactions, the nucleophile will typically attack the less sterically hindered carbon atom. However, electronic effects from substituents can also direct the attack. The tosyl group on the nitrogen atom significantly influences the electronic properties of the ring carbons.

In acid-catalyzed ring-opening reactions, the site of cleavage is often directed by the stability of the resulting carbocation-like transition state. libretexts.org For azetidines with substituents that can stabilize a positive charge, cleavage of the C-N bond adjacent to that substituent is often favored. The stereochemistry of the starting material is often transferred to the product in these reactions, particularly in concerted or SN2-type processes, leading to stereospecific outcomes.

Rearrangement Reactions Involving this compound

Beyond simple ring-opening, this compound and its derivatives can undergo more complex rearrangement reactions, leading to significant skeletal reorganization and the formation of new heterocyclic systems.

Acid-Catalyzed Skeletal Rearrangements

Under acidic conditions, 3-hydroxyazetidines can undergo a novel rearrangement cascade. For instance, the treatment of certain 3-hydroxyazetidines with a Brønsted acid in the presence of a nitrile initiates a Ritter-type reaction that, instead of simple addition, leads to a rearranged 2-oxazoline product. durham.ac.uk This transformation involves a cascade of bond cleavages and formations, ultimately resulting in a more stable five-membered ring system. durham.ac.uk While this specific reaction was demonstrated on a slightly different substrate, it highlights a potential reactivity pathway for this compound under acidic conditions. The reaction proceeds via a proposed mechanism involving the formation of a stabilized carbocation, which then triggers the skeletal rearrangement. durham.ac.uk

| Starting Material | Acid Catalyst | Nitrile | Product | Yield (%) |

| 3-hydroxy-3-(p-tolyl)azetidine derivative | H₂SO₄ | Acetonitrile (B52724) | 2-methyl-4-phenyl-4-(tosylaminomethyl)oxazoline | 90 |

Table 1: Example of Acid-Catalyzed Rearrangement of a 3-Hydroxyazetidine Derivative. durham.ac.uk

Palladium-Catalyzed Arylative Ring Expansion

A significant advancement in the reactivity of this compound derivatives is the palladium-catalyzed arylative ring expansion. This reaction has been demonstrated with 3-vinyl-1-tosylazetidin-3-ols, which can be synthesized from 1-Tosylazetidin-3-one (B52371), a close derivative of the title compound. researchgate.netresearchgate.net In this process, a dual palladium and acid catalysis system transforms the 3-vinylazetidin-3-ol into a 2,3,4-trisubstituted dihydrofuran. researchgate.netresearchgate.net

The proposed mechanism involves a domino sequence initiated by a palladium-catalyzed Heck arylation of the vinyl group. researchgate.net This is followed by an acid-catalyzed transposition of the resulting allylic alcohol and a subsequent intramolecular nucleophilic ring-opening of the azetidine by the tethered hydroxyl group to form the dihydrofuran ring. researchgate.netresearchgate.net This reaction is notable for its ability to create complex heterocyclic structures in a single pot with a high degree of functional group tolerance. researchgate.net

| Azetidine Substrate | Aryl Iodide | Product | Yield (%) |

| 3-(1-Phenylvinyl)-1-tosylazetidin-3-ol | Phenyl iodide | 2,4-diphenyl-3-(tosylaminomethyl)-2,5-dihydrofuran | 83 |

| 3-(1-(p-Tolyl)vinyl)-1-tosylazetidin-3-ol | Phenyl iodide | 4-phenyl-2-(p-tolyl)-3-(tosylaminomethyl)-2,5-dihydrofuran | 85 |

| 3-(1-(p-Chlorophenyl)vinyl)-1-tosylazetidin-3-ol | Phenyl iodide | 2-(p-chlorophenyl)-4-phenyl-3-(tosylaminomethyl)-2,5-dihydrofuran | 81 |

| 3-Propenyl-1-tosylazetidin-3-ol | Phenyl iodide | 2-methyl-4-phenyl-3-(tosylaminomethyl)-2,5-dihydrofuran | 46 |

Table 2: Scope of the Palladium-Catalyzed Arylative Ring Expansion of 3-Vinylazetidin-3-ol Derivatives. researchgate.netresearchgate.net

This transformation showcases the synthetic utility of the this compound scaffold in constructing diverse and medicinally relevant heterocyclic frameworks. researchgate.net

Ritter Reaction Initiated Cascade Sequences

A notable transformation of this compound and its derivatives involves a cascade sequence initiated by a Ritter-type reaction. This process provides a novel route to highly substituted 2-oxazolines, which are themselves valuable heterocyclic motifs. durham.ac.uk

In a typical procedure, the 3-hydroxyazetidine is treated with a nitrile in the presence of a strong acid, such as sulfuric acid. The reaction is proposed to initiate via the formation of a tertiary carbocation at the C-3 position upon protonation and loss of water. This carbocation is then trapped by the nitrile, undergoing a classical Ritter reaction to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion would yield a Ritter amide. However, a more direct cascade is proposed where the amide carbonyl within the intermediate attacks the strained azetidine ring. durham.ac.uk This intramolecular cyclization is driven by the release of ring strain, leading to the ring-opening of the azetidine and the formation of the more stable five-membered 2-oxazoline ring system. durham.ac.uk

The scope of this transformation has been investigated, demonstrating its generality with various nitriles and substituted 3-hydroxyazetidines. durham.ac.uk

| Starting Azetidin-3-ol (B1332694) Derivative | Nitrile Reagent | Product | Isolated Yield (%) |

|---|---|---|---|

| 1-Tosyl-3-phenylazetidin-3-ol | Acetonitrile | 2-Methyl-5-(tosylaminomethyl)-5-phenyl-4,5-dihydrooxazole | 95% |

| 1-Tosyl-3-(4-methoxyphenyl)azetidin-3-ol | Acetonitrile | 5-(4-Methoxyphenyl)-2-methyl-5-(tosylaminomethyl)-4,5-dihydrooxazole | 98% |

| 1-Tosyl-3-(4-chlorophenyl)azetidin-3-ol | Acetonitrile | 5-(4-Chlorophenyl)-2-methyl-5-(tosylaminomethyl)-4,5-dihydrooxazole | 91% |

| 1-Tosyl-3-phenylazetidin-3-ol | Propionitrile | 2-Ethyl-5-(tosylaminomethyl)-5-phenyl-4,5-dihydrooxazole | 96% |

| 1-Tosyl-3-phenylazetidin-3-ol | Benzonitrile | 2-Phenyl-5-(tosylaminomethyl)-5-phenyl-4,5-dihydrooxazole | 87% |

Functional Group Transformations at the C-3 Hydroxyl Position

The C-3 hydroxyl group of this compound is a key functional handle for further molecular elaboration through oxidation, substitution, and elimination reactions.

Oxidation to Azetidin-3-ones

The oxidation of the C-3 hydroxyl group provides access to 1-tosylazetidin-3-one, a valuable building block for the synthesis of more complex azetidine derivatives. ethz.ch Standard oxidation protocols for secondary alcohols can be applied, although the specific choice of reagents must account for the sensitivity of the strained four-membered ring.

Common oxidation methods that could be employed include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or transition-metal-catalyzed oxidations. For instance, on a related N-Boc protected azetidine system, oxidation of a 3-(hydroxymethyl)azetidine to the corresponding carboxylic acid was successfully achieved using sodium periodate (B1199274) (NaIO₄) with a catalytic amount of ruthenium(III) chloride (RuCl₃). ugent.be This suggests that ruthenium-based oxidants could be effective for the conversion of this compound to the ketone. The resulting 1-tosylazetidin-3-one is a key intermediate for reactions such as nucleophilic additions to the carbonyl group. ethz.ch

Substitution and Elimination Reactions

The hydroxyl group at the C-3 position can be converted into a better leaving group to facilitate nucleophilic substitution reactions. For example, treatment of 3-hydroxy-1-tosylazetidine derivatives with methanesulfonyl chloride in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can convert the alcohol into a mesylate. durham.ac.uk This highly reactive intermediate can then be displaced by nucleophiles. A direct conversion to a halide has also been demonstrated, where reaction with methanesulfonyl chloride in dichloromethane (B109758) (DCM) afforded 3-chloro-1-tosylazetidine. durham.ac.uk

Elimination reactions are also possible from this compound or its derivatives. After converting the hydroxyl into a good leaving group, treatment with a suitable base can induce elimination to form the corresponding 1-tosylazetine. The formation of such unsaturated four-membered rings via β-hydride elimination has been observed as a competing pathway in some azetidine syntheses. acs.org

The Influence of the Tosyl Group on Reactivity and Selectivity

The N-tosyl group is not merely a protecting group; it plays a crucial role in modulating the reactivity and selectivity of the azetidine ring.

Role as a Leaving Group and Activating Group

The electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group significantly influences the chemistry of the azetidine ring. It decreases the basicity of the nitrogen atom and increases the electrophilicity of the ring carbons, making the azetidine susceptible to nucleophilic attack and ring-opening reactions. researchgate.netwikipedia.org This activation is critical for many transformations where the azetidine itself acts as an electrophile.

The tosyl group also exerts stereoelectronic effects that can influence the selectivity of reactions. For instance, in certain cycloaddition reactions involving imines, the presence of an N-tosyl group can favor the formation of the cis diastereoisomer. acs.org While the tosyl group itself can function as a leaving group under certain reductive or harsh acidic conditions, it is generally considered very stable. In reactions involving substitution at ring carbons, other groups like triflates are known to be significantly more reactive leaving groups. acs.org

Deprotection Strategies for the N-Tosyl Group

Common methods for N-detosylation fall into two main categories: acidic hydrolysis and reductive cleavage.

Acidic Conditions : Strong protic acids can cleave the nitrogen-sulfur bond. Reagents such as concentrated sulfuric acid or trifluoromethanesulfonic acid (TfOH) at elevated temperatures have been used effectively. ugent.beresearchgate.net A mixture of hydrobromic acid in acetic acid (HBr/AcOH) is also a classic reagent for this purpose. researchgate.net

Reductive Cleavage : A variety of reducing agents can effect the removal of the tosyl group. These include dissolving metal reductions, such as sodium in liquid ammonia (B1221849) (Na/NH₃) or sodium amalgam (Na/Hg). researchgate.net Other conditions like magnesium powder in methanol (B129727) (Mg/MeOH) have also proven effective and can be milder alternatives. researchgate.net

The selection of the appropriate method requires careful consideration of the other functional groups present in the molecule to avoid undesired side reactions.

| Reagent(s) | Condition Type | Typical Conditions |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Strongly Acidic | Neat or in solvent, elevated temperature |

| Trifluoromethanesulfonic Acid (TfOH) | Strongly Acidic | Elevated temperature |

| Hydrobromic Acid in Acetic Acid (HBr/AcOH) | Strongly Acidic | Reflux |

| Sodium in liquid Ammonia (Na/NH₃) | Reductive (Dissolving Metal) | Low temperature (-78 °C) |

| Sodium Amalgam (Na/Hg) | Reductive | Buffered alcohol solvent |

| Magnesium in Methanol (Mg/MeOH) | Reductive | Sonication or reflux |

Synthetic Applications and Derivatization Strategies Utilizing 1 Tosylazetidin 3 Ol

1-Tosylazetidin-3-OL as a Versatile Building Block

The inherent strain of the azetidine (B1206935) ring, combined with the functionality of the hydroxyl group, makes this compound a reactive and adaptable starting material for creating more complex molecules. A common initial strategy involves the oxidation of the secondary alcohol to its corresponding ketone, 1-Tosylazetidin-3-one (B52371). This ketone is a key intermediate that opens the door to a wide array of nucleophilic addition and cycloaddition reactions. chemdad.comchemicalbook.comusbio.net

Construction of Complex Polycyclic and Spirocyclic Systems

Spirocyclic systems, which contain two rings sharing a single atom, are of great interest in drug discovery due to their three-dimensional nature and structural novelty. nih.govresearchgate.net 1-Tosylazetidin-3-one, derived from the title compound, is a key precursor for the synthesis of azaspiro[3.3]heptanes, which are considered valuable bioisosteres of piperidine (B6355638). chemdad.comusbio.netbeilstein-journals.org The synthesis often involves a [2+2] cycloaddition as a key step. beilstein-journals.org Strain-release-driven reactions, such as the Friedel-Crafts spirocyclization of azabicyclo[1.1.0]butanes (which can be accessed from azetidine precursors), offer another powerful method for creating unique spiro-tetralin scaffolds. nih.gov These strategies highlight how the compact azetidine framework can be elaborated into intricate, multi-ring systems with potential applications in medicinal chemistry. rsc.orgresearchgate.netrsc.orgorganic-chemistry.org

Synthesis of Functionalized Azetidine Derivatives

The direct functionalization of the this compound core allows for the preparation of a diverse library of substituted azetidines. acs.orgworktribe.com The most straightforward derivatization is the oxidation of the 3-hydroxyl group to the corresponding ketone, 1-Tosylazetidin-3-one. This ketone readily undergoes nucleophilic addition reactions. For example, reaction with organometallic reagents like ethynyltrimethylsilane in the presence of a strong base yields 3-ethynyl-1-tosylazetidin-3-ol (B580894), introducing an alkyne functionality that can be used for further transformations such as click chemistry or Sonogashira couplings.

Other derivatizations can be achieved through substitution reactions at the 3-position, often by first converting the hydroxyl group into a better leaving group. These approaches enable the introduction of a wide variety of substituents, creating a portfolio of functionalized azetidines for screening in drug discovery programs.

Formation of Other Heterocyclic Scaffolds

The ring strain inherent in the azetidine core of this compound can be strategically harnessed to drive rearrangement and ring-opening reactions, providing access to a variety of other important heterocyclic structures.

Synthesis of Dihydrofurans

A remarkable transformation utilizing a derivative of this compound is the synthesis of highly substituted 2,3-dihydrofurans. This process involves an arylative ring expansion of 3-vinylazetidin-3-ols, which can be prepared from 1-Tosylazetidin-3-one through the addition of a vinyl organometallic reagent. Under dual palladium and acid catalysis, these 3-vinylazetidin-3-ols react with aryl iodides to afford 2,3,4-trisubstituted-2,5-dihydrofurans. The proposed mechanism involves a domino sequence of Heck arylation, acid-catalyzed allylic alcohol transposition, and finally, ring-opening of the azetidine by the internal hydroxyl group to form the more stable five-membered dihydrofuran ring.

The scope of this reaction is broad, accommodating various substituents on both the vinylazetidinol and the aryl iodide.

| Entry | R1 | Ar | ArI | Product | Yield (%) |

| 1 | H | Ph | Ph-I | 4a | 82 |

| 2 | H | Ph | 4-MeO-Ph-I | 4b | 75 |

| 3 | H | Ph | 4-F-Ph-I | 4c | 78 |

| 4 | Me | Ph | Ph-I | 4ag | 46 |

| 5 | H | 4-F-Ph | Ph-I | 4s | 85 |

| 6 | H | 4-Cl-Ph | Ph-I | 4t | 81 |

Table based on data from a study on the arylative ring expansion of 3-vinylazetidin-3-ols. The reaction demonstrates good tolerance for various functional groups on the aryl iodide and the azetidine substrate.

Access to Oxazolines and Nitrones

Oxazolines: 3-Hydroxyazetidines, including this compound and its derivatives, can undergo a novel rearrangement to form highly substituted 2-oxazolines. nih.govacs.orgdurham.ac.uk This transformation is initiated by a Ritter-type reaction, where the tertiary alcohol is treated with a nitrile in the presence of a strong acid like sulfuric acid. acs.org This generates a carbocation that is trapped by the nitrile. The resulting intermediate then undergoes a cascade rearrangement where the amide carbonyl attacks the azetidine ring, leading to its opening and subsequent cyclization to the thermodynamically more stable five-membered oxazoline (B21484) ring. acs.org This acid-catalyzed cascade provides a high-yield pathway to oxazoline scaffolds, which are prominent functional units in many biologically active molecules. durham.ac.ukacs.orgnih.gov

Nitrones: The synthesis of nitrones from this compound is less direct. A plausible route would involve the ring-opening of the azetidine to generate a γ-amino alcohol. Subsequent N-alkylation or N-arylation followed by oxidation of the resulting N,N-disubstituted hydroxylamine (B1172632) would yield the desired nitrone. This multi-step sequence leverages established methodologies for both azetidine ring-opening and nitrone formation from hydroxylamine precursors.

Preparation of β-Amino Acids and γ-Amino Alcohols

γ-Amino Alcohols: The structure of this compound is a cyclic, protected form of a γ-amino alcohol. Therefore, nucleophilic ring-opening of the azetidine provides a direct route to linear γ-amino alcohols. nih.govresearchgate.net The reaction can be facilitated by activating the azetidine nitrogen or by using potent nucleophiles. This strategy is a key method for converting the constrained cyclic structure into a flexible acyclic chain containing the valuable 1,3-amino alcohol motif, a common feature in many natural products and pharmaceuticals.

β-Amino Acids: Accessing β-amino acids from this compound is a more complex transformation that requires significant skeletal rearrangement. researchgate.netbeilstein-journals.org One potential, though challenging, pathway could involve ring opening to a γ-amino alcohol, selective oxidation, and a subsequent reaction sequence like a Curtius or Hofmann rearrangement to remove a carbon atom and form the β-amino acid structure. researchgate.net More commonly, β-amino acids are synthesized through other routes, such as the conjugate addition of amines to α,β-unsaturated esters or the reduction of β-enamino esters. eurekaselect.comrsc.org While not a primary application, the conversion of azetidines to β-amino acids represents an interesting synthetic challenge that underscores the potential for complex molecular editing starting from simple cyclic frameworks. worktribe.com

Integration into Triazole, Oxadiazole, and Isoxazole Systems

The transformation of the azetidine ring or its derivatization to incorporate five-membered aromatic heterocycles like triazoles, oxadiazoles, and isoxazoles represents a powerful strategy for expanding molecular diversity. This compound serves as a key precursor for azetidine-functionalized versions of these important heterocyclic motifs.

Triazoles: The most prominent pathway to 1,2,3-triazoles from this compound involves the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgunits.itmdpi.com The synthesis begins with the conversion of the hydroxyl group of this compound into an azide (B81097). This is typically achieved via a two-step sequence involving activation of the alcohol (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an azide source, such as sodium azide, to yield 3-azido-1-tosylazetidine.

This azido-azetidine intermediate is a versatile 1,3-dipole that can react with a wide array of terminal alkynes in the presence of a copper(I) catalyst to produce 1,4-disubstituted 1,2,3-triazoles with the azetidine moiety at the N-1 position of the triazole ring. nih.govnih.gov The reaction is highly efficient and regioselective, tolerating a broad range of functional groups on the alkyne partner. beilstein-journals.org

Step 1: Activation of the hydroxyl group of this compound.

Step 2: Nucleophilic substitution with sodium azide to form 3-azido-1-tosylazetidine.

Step 3: Copper-catalyzed cycloaddition with a terminal alkyne.

| Alkyne Partner | Product | Catalyst System | Yield |

| Phenylacetylene | 1-(1-Tosylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole | CuSO₄ / Sodium Ascorbate | High |

| Propargyl alcohol | (1-(1-Tosylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | CuI | Good |

| 4-Pentyn-1-ol | 3-(1-(1-Tosylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)propan-1-ol | CuSO₄ / Sodium Ascorbate | Good |

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often proceeds through the cyclodehydration of N,N'-diacylhydrazine precursors or the oxidative cyclization of acylhydrazones. ptfarm.plorganic-chemistry.org A plausible and effective route from this compound involves several steps to construct the necessary precursor. First, the hydroxyl group can be oxidized to a ketone, 1-Tosylazetidin-3-one. This ketone can then be further oxidized to the corresponding azetidine-3-carboxylic acid derivative. Conversion to the methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate, yields the key carbohydrazide (B1668358) intermediate, (1-Tosylazetidin-3-yl)carbohydrazide. nih.gov This hydrazide can then be acylated with an aromatic acid chloride and subsequently cyclized using a dehydrating agent like phosphorus oxychloride or triphenylphosphine (B44618) to furnish the 2,5-disubstituted 1,3,4-oxadiazole. organic-chemistry.orgnih.gov

| Reagent 1 | Reagent 2 | Intermediate | Product |

| (1-Tosylazetidin-3-yl)carbohydrazide | Benzoyl Chloride | N-Benzoyl-(1-tosylazetidin-3-yl)carbohydrazide | 2-(1-Tosylazetidin-3-yl)-5-phenyl-1,3,4-oxadiazole |

| (1-Tosylazetidin-3-yl)carbohydrazide | Carbon Disulfide | Potassium dithiocarbazate salt | 5-(1-Tosylazetidin-3-yl)-1,3,4-oxadiazole-2-thiol |

Development of Chiral Templates and Ligands

When used in its enantiomerically pure form, (R)- or (S)-1-Tosylazetidin-3-ol is an excellent chiral building block for the synthesis of ligands for asymmetric catalysis. snnu.edu.cndicp.ac.cn The rigid azetidine framework provides a well-defined stereochemical environment, which is crucial for inducing high enantioselectivity in metal-catalyzed reactions.

The hydroxyl group at the C3 position is a convenient handle for introducing other functionalities. For example, it can be used to synthesize chiral β-amino alcohol ligands, which are highly effective in reactions such as the addition of organozinc reagents to aldehydes. orgsyn.org Furthermore, the azetidine nitrogen and the C3 position can be functionalized to create bidentate P,N or N,N ligands. These ligands have shown broad applicability in various asymmetric transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions. rsc.org

The general approach involves using an enantiopure azetidine precursor to construct a ligand that can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

| Ligand Type | Synthetic Precursor | Example Application | Enantioselectivity (ee) |

| Chiral β-Amino Alcohol | (S)-1-Tosylazetidin-3-ol | Asymmetric addition of diethylzinc (B1219324) to benzaldehyde | Up to 93% |

| Chiral Diamine | (R)-3-Amino-1-tosylazetidine | Copper-catalyzed Henry Reaction | High |

| Chiral P,N-Ligand | (R)-1-Tosylazetidin-3-ol | Palladium-catalyzed Asymmetric Allylic Alkylation | Good to Excellent |

Integration into Biologically Significant Molecular Architectures

The azetidine ring is a desirable "bioisostere" for other cyclic and acyclic functionalities and is found in numerous biologically active compounds and approved pharmaceuticals. nih.gov Its incorporation can improve physicochemical properties such as solubility and metabolic stability, while the rigid structure helps to lock in bioactive conformations. This compound and its corresponding ketone are valuable starting materials for accessing these complex molecular architectures.

A prominent example is found in the synthesis of inhibitors for the mitogen-activated protein kinase (MEK) pathway, a key target in oncology. The drug Cobimetinib, an approved MEK1 inhibitor, features a 3-hydroxyazetidine core attached to a piperidine ring. nih.gov The synthesis of such spirocyclic or linked heterocyclic systems can utilize azetidine building blocks derived from this compound. For instance, synthetic routes towards analogues of Bupivacaine, an anesthetic, have been developed using spirocyclic azetidines prepared from azetidinones. nih.gov These azetidinones are directly accessible via oxidation of the corresponding N-protected azetidin-3-ols. The synthesis of these complex scaffolds highlights the role of this compound as a foundational element for constructing molecules with significant therapeutic potential.

| Target Molecule/Scaffold | Key Synthetic Step from Azetidine Precursor | Biological Significance |

| Cobimetinib Analogs | Acylation of the azetidine nitrogen with a substituted benzoic acid | MEK1 Inhibitor for Melanoma Treatment nih.gov |

| Bupivacaine Analogs | Synthesis of spirocyclic azetidines via reduction of azetidinones | Local Anesthetic nih.gov |

| Azaspiro[3.3]heptanes | Ring closure/expansion reactions from 1-Tosylazetidin-3-one derivatives | Scaffolds for Drug Discovery |

Medicinal Chemistry and Biological Relevance of Azetidine Containing Compounds

Azetidine (B1206935) Scaffolds in Drug Discovery and Development

The azetidine moiety is increasingly recognized as a "privileged scaffold" in drug discovery. researchgate.net This is due to a favorable balance between its significant ring strain (approximately 25.4 kcal/mol) and its greater chemical stability compared to its three-membered counterpart, aziridine (B145994). researchgate.net This inherent strain and unique three-dimensional geometry provide a level of molecular rigidity that can be advantageous for binding to biological targets. acs.org By locking flexible acyclic chains into a more defined conformation, the entropic penalty of binding can be reduced, potentially leading to higher affinity and potency. acs.org

Medicinal chemists utilize the azetidine ring as a versatile building block to explore new chemical space and refine the properties of lead compounds. nih.govorganic-chemistry.org The introduction of this scaffold can significantly influence a molecule's polarity, solubility, and metabolic stability. rsc.org For example, spirocyclic azetidines, where the ring is part of a spiro-fused system, are particularly effective at mitigating early drug clearance because they are poorly recognized by degradative enzymes. frontiersin.org

The synthesis of functionalized azetidines is crucial for their application in drug discovery. Key intermediates, such as 1-tosylazetidin-3-ol or N-Boc-azetidin-3-one, serve as common starting points for creating a diverse range of derivatives. nih.gov Recent advances have provided more accessible synthetic routes, including intramolecular amination of organoboronates, cycloaddition reactions, and strain-release homologation of azabicyclo[1.1.0]butanes, making these valuable scaffolds more readily available for research and development. researchgate.netnih.govnih.gov The development of these synthetic methodologies has been critical to unlocking the full potential of azetidine-containing compounds in medicine.

Structure-Activity Relationship (SAR) Studies of Azetidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. For azetidine derivatives, SAR investigations have been pivotal in optimizing potency and selectivity for various biological targets.

A notable example is the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. Researchers systematically replaced a proline linker in an existing inhibitor series with an (R)-azetidine-2-carboxamide, leading to a significant leap in potency. nih.gov Further modifications to the appended chemical groups allowed for fine-tuning of activity. The data reveals that the nature and position of substituents on the aromatic rings attached to the core structure are critical for inhibitory function. frontiersin.org

| Compound ID | Core Structure | Modifications | Target | Potency (IC₅₀) |

| 5a | (R)-azetidine-2-carboxamide | Salicylate group | STAT3 | 0.55 µM |

| 5o | (R)-azetidine-2-carboxamide | Modified salicylate | STAT3 | 0.38 µM |

| 8i | (R)-azetidine-2-carboxamide | Benzohydroxamic acid | STAT3 | 0.34 µM |

| Leads | Proline-based amides | Various | STAT3 | 3.9 - 6.8 µM |

Table 1: SAR highlights from the optimization of azetidine-based STAT3 inhibitors. The change from a proline to an azetidine core, along with modifications to peripheral groups, resulted in sub-micromolar potency. Data sourced from nih.gov.

In a different therapeutic area, SAR studies on azetidine derivatives as GABA uptake inhibitors have provided crucial insights. Researchers evaluated compounds with substitutions at both the 2- and 3-positions of the azetidine ring. It was found that azetidin-2-ylacetic acid derivatives bearing bulky, lipophilic moieties like a 4,4-diphenylbutenyl group were the most potent inhibitors of the GAT-1 transporter. This demonstrates that both the core heterocyclic structure and its appended functionalities are key determinants of biological activity.

Modulation of Biological Activity and Pharmacokinetic Properties by Azetidine Scaffolds

The incorporation of an azetidine scaffold can profoundly influence a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The small, polar nature of the azetidine ring can improve aqueous solubility and introduce a three-dimensional character that is often desirable in modern drug design. rsc.org

One of the most significant advantages of using azetidines is the potential for enhanced metabolic stability. frontiersin.org The strained ring system is often less susceptible to metabolism by cytochrome P450 enzymes compared to more common, less rigid structures like pyrrolidines or piperidines. This can lead to reduced clearance and a longer half-life in the body. frontiersin.org

Research into CNS-focused chemical libraries has highlighted the utility of azetidine-based scaffolds in designing molecules with properties suitable for crossing the blood-brain barrier (BBB). organic-chemistry.org By carefully selecting the synthetic pathway and appended groups, researchers can create libraries of azetidine-containing compounds optimized for key CNS parameters such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA). organic-chemistry.org

| Scaffold Type | Key Structural Feature | Rationale for Pharmacokinetic Properties |

| Spirocyclic Azetidines | Azetidine ring fused at a single carbon atom to another ring | Increased three-dimensionality; often poorly recognized by metabolic enzymes, leading to mitigated drug clearance. frontiersin.org |

| Azetidine-fused 8-membered rings | Azetidine fused to a larger, flexible ring | Explores unique conformational space while maintaining a core polar element for potential solubility benefits. organic-chemistry.org |

| 3,3-disubstituted Azetidines | Two substituents on the C3 position | Can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, impacting polarity, solubility, and metabolic stability. rsc.org |

Table 2: Examples of azetidine scaffolds and their role in modulating pharmacokinetic properties.

Application of Azetidine Motifs in Enzyme and Receptor Inhibition

Azetidine derivatives have been successfully developed as potent and selective inhibitors for a wide range of enzymes and receptors. The rigid framework of the azetidine ring helps to position key functional groups in an optimal orientation for high-affinity binding to a target's active site or binding pocket.

Enzyme Inhibition:

N-ribosyl Hydrolases and Phosphorylases: Azetidine analogues of DADMe-immucillins have been synthesized as potent transition-state analogue inhibitors of enzymes like purine (B94841) nucleoside phosphorylase (PNP) and methylthioadenosine phosphorylase (MTAP). These inhibitors exhibit extremely high potency, with equilibrium dissociation constants (Kd) in the picomolar range, and have potential as drug candidates.

STAT3: As previously mentioned, azetidine-based compounds directly bind to STAT3, inhibiting its DNA-binding activity and showing promise as anticancer agents. nih.gov Further studies have shown these compounds can bind covalently to cysteine residues on the STAT3 protein.

MerTK: A series of pyrazinamide-based inhibitors featuring an azetidine-benzoxazole substituent were discovered as potent inhibitors of the MerTK receptor tyrosine kinase, a target in cancer immunotherapy.

Receptor/Transporter Inhibition:

GABA Transporters: Derivatives of 3-hydroxyazetidine and azetidine-2-carboxylic acid have been identified as inhibitors of the GABA transporters GAT-1 and GAT-3. These compounds act as conformationally constrained analogues of GABA, and their development could lead to new treatments for neurological disorders.

| Target Class | Specific Target | Azetidine Compound Type | Reported Potency |

| Phosphorylase | Purine Nucleoside Phosphorylase (PNP) | Azetidine analogue of DADMe-immucillin | Kd as low as 229 pM |

| Transcription Factor | STAT3 | (R)-azetidine-2-carboxamide derivative | IC₅₀ = 0.34 µM |

| GABA Transporter | GAT-1 | Azetidin-2-ylacetic acid derivative | IC₅₀ = 2.01 µM |

| GABA Transporter | GAT-3 | Azetidine-3-carboxylic acid derivative | IC₅₀ = 15.3 µM |

| Receptor Tyrosine Kinase | MerTK | Azetidine-benzoxazole pyrazinamide | Potent in vivo target engagement |

Table 3: Selected examples of azetidine-containing compounds as enzyme and receptor inhibitors. Data sourced from nih.gov.

Emerging Therapeutic Areas for Azetidine-Derived Compounds

The versatility of the azetidine scaffold has led to its exploration in a broad and growing number of therapeutic areas. While its role in antibacterial β-lactam antibiotics is well-established, the fully saturated azetidine ring is now at the forefront of innovation in other fields.

Oncology: This is a major area of focus. Beyond STAT3 and MerTK inhibitors, azetidine-containing compounds are being investigated for various anticancer applications due to their ability to form potent and selective inhibitors of kinases and other signaling proteins.

Inflammatory Diseases: Azetidin-2-one derivatives of ferulic acid have demonstrated significant anti-inflammatory potential in preclinical models of both acute and chronic inflammation.

Infectious Diseases: The azetidine motif continues to be a source of novel antibacterial agents, with some derivatives showing superior activity against resistant strains compared to existing drugs. There is also interest in their potential as antiviral and antifungal agents.

Central Nervous System (CNS) Disorders: The ability to tune the physicochemical properties of azetidines makes them attractive for developing drugs that target the CNS. organic-chemistry.org They are being investigated as building blocks for treatments related to neurological diseases like Parkinson's disease and Tourette's syndrome.

The continued development of synthetic methods and a deeper understanding of the structure-property relationships of azetidines ensure that these four-membered heterocycles will remain a valuable and expanding component of the medicinal chemist's toolkit.

Advanced Methodological Considerations and Future Research Directions

Continuous Flow Chemistry in Azetidine (B1206935) Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of strained ring systems like azetidines, offering enhanced safety, scalability, and reaction control compared to traditional batch methods. uniba.itresearchgate.netrsc.org The ability to precisely control parameters such as residence time and temperature is particularly advantageous for handling unstable intermediates often encountered in azetidine synthesis. rsc.org

A notable application of flow chemistry is the synthesis of C3-functionalized azetidines and C2-functionalized azetines from a common precursor, N-Boc-3-iodoazetidine. uniba.itacs.org By employing different lithiation agents within a flow system, either C3-lithiated azetidine or C2-lithiated azetine can be generated and subsequently trapped with electrophiles. uniba.itacs.org This methodology allows for the use of higher temperatures than in batch processing, increasing reaction rates while maintaining safety. uniba.it Furthermore, the use of greener solvents like cyclopentyl methyl ether (CPME) in these flow processes contributes to more sustainable synthetic routes. uniba.ituniba.it

The telescoped synthesis of azetidine boronic esters via a cyclization/lithiation/electrophilic trapping sequence of 1-azabicyclo[1.1.0]butanes has also been successfully demonstrated in a continuous flow setup. researchgate.net This approach highlights the potential of flow chemistry to handle highly reactive and strained intermediates safely and efficiently. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry in Azetidine Synthesis

| Feature | Batch Chemistry | Continuous Flow Chemistry |

|---|---|---|

| Reaction Control | Less precise, potential for hotspots | Precise control over temperature, pressure, and residence time |

| Safety | Higher risk with unstable intermediates and exothermic reactions | Enhanced safety due to small reaction volumes and better heat dissipation |

| Scalability | Often challenging to scale up | Readily scalable by running the system for longer periods |

| Intermediate Handling | Difficult to handle short-lived, reactive intermediates | Enables the generation and in-situ use of unstable intermediates |

| Sustainability | Can generate significant solvent waste | Often uses less solvent and can incorporate greener solvents more easily |

Computational Studies and Molecular Modeling in Azetidine Research

Computational studies and molecular modeling have become indispensable tools for understanding and predicting the outcomes of chemical reactions, particularly in complex systems like azetidine synthesis. mit.edu Density Functional Theory (DFT) calculations, for instance, have been instrumental in elucidating reaction mechanisms and predicting the feasibility of novel synthetic pathways. nih.govmit.edu

One significant application is in the visible-light-mediated aza Paternò–Büchi reaction for azetidine synthesis. Computational models have been developed to prescreen substrates, predicting which combinations of alkenes and oximes will successfully react to form azetidines. mit.edu These models take into account factors like frontier molecular orbital energies and the availability of carbon atoms for reaction, moving beyond a trial-and-error approach. mit.eduresearchgate.net

Molecular docking studies are another area where computational methods are making a significant impact. These studies predict the binding modes and affinities of azetidine derivatives with biological targets, such as proteins and enzymes. rjptonline.orgbrieflands.com For example, docking studies of azetidine-2-one derivatives have been used to evaluate their potential as antitubercular agents by predicting their interaction with the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme. rjptonline.org Similarly, Quantitative Structure-Activity Relationship (QSAR) studies on azetidine-2-carbonitriles have helped in the design of new antimalarial agents by correlating their chemical structures with their biological activities. brieflands.com

Furthermore, molecular dynamics simulations can validate docking results and provide insights into the dynamic behavior of azetidine-ligand complexes. researchgate.net These computational approaches not only rationalize experimental observations but also guide the design of new azetidine-containing molecules with desired properties. researchgate.netnih.govacs.org

Challenges and Innovations in Four-Membered Ring Synthesis

The synthesis of four-membered rings like azetidines is inherently challenging due to unfavorable ring strain and entropic factors. researchgate.netacs.orgbham.ac.uk Traditional methods often rely on intramolecular cyclizations, which can be inefficient for forming four-membered rings compared to three-, five-, or six-membered rings. nih.govresearchgate.net

Recent innovations have focused on overcoming these challenges through novel synthetic strategies:

These innovative methods are expanding the toolkit available to synthetic chemists, enabling the construction of a wider variety of substituted and functionalized azetidines. researchgate.netrsc.org

Expanding the Scope of Azetidine Functionalization

Once the azetidine ring is formed, its further functionalization is crucial for creating diverse molecular architectures. The reactivity of the azetidine ring is largely driven by its strain, allowing for unique transformations. rsc.org

Recent advances in azetidine functionalization include:

These methods are continuously expanding the possibilities for creating novel and complex molecules based on the azetidine scaffold. chemrxiv.orgacs.org

Novel Applications of Azetidine Chemistry in Materials Science and Beyond

The unique properties of azetidines are leading to their exploration in fields beyond medicinal chemistry, particularly in materials science.

The continued development of synthetic methodologies for azetidines will undoubtedly lead to the discovery of even more diverse applications in materials science, catalysis, and other areas of chemical research. bham.ac.ukresearchgate.net

Q & A

Basic Research Questions

Q. How can 1-Tosylazetidin-3-OL be synthesized with high enantiomeric purity, and what experimental parameters are critical for reproducibility?